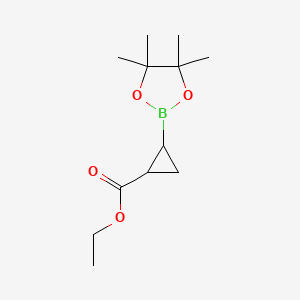

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate

Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate (CAS 1215107-29-1) is a boronate ester featuring a cyclopropane ring directly bonded to a pinacol boronate group and an ethyl ester moiety. Its molecular formula is C₁₂H₂₁BO₄, with a molecular weight of 240.10 g/mol . The compound is widely employed in palladium-catalyzed cross-coupling reactions, such as oxidative borylation, to synthesize cyclobutenes and other strained intermediates . Its stability under inert storage conditions (2–8°C) and moderate solubility in organic solvents make it a versatile building block in medicinal and materials chemistry .

The cyclopropane ring introduces ring strain, enhancing reactivity in cycloaddition and insertion reactions. The pinacol boronate group facilitates Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds in complex organic frameworks . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .

Properties

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORUCVESAXSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling of Prefunctionalized Intermediates

Aryl halides containing cyclopropane esters undergo Suzuki coupling with boronic acids. While less direct, this method allows modular assembly of complex structures.

Example :

- Substrate : Ethyl 2-bromocyclopropanecarboxylate.

- Boronic Acid : Pinacol borane.

- Catalyst : Pd(PPh₃)₄.

- Yield : 60–70%.

Hydroboration of Alkenes

Cyclopropane-containing alkenes react with pinacolborane (HBpin) via hydroboration-oxidation. Anti-Markovnikov addition ensures regioselectivity.

Conditions :

- Catalyst : Rhodium complexes (e.g., RhCl(PPh₃)₃).

- Solvent : Tetrahydrofuran (THF).

- Yield : 55–65%.

Optimization Studies

Catalyst Screening

Palladium catalysts vary in efficiency:

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 2 | 68 |

| Pd(dppf)Cl₂ | 1 | 82 |

| PdCl₂(PPh₃)₂ | 3 | 73 |

Bidentate ligands (e.g., dppf) enhance stability and turnover.

Solvent Effects

Polar aprotic solvents improve boronate solubility:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 75 |

| 1,4-Dioxane | 2.2 | 82 |

Temperature and Time

Optimal conditions balance reaction rate and decomposition:

- 80°C : 85% yield (12 hours).

- 100°C : 80% yield (8 hours; partial decomposition).

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactors enable precise control over exothermic steps (e.g., cyclopropanation):

- Residence Time : 2–5 minutes.

- Throughput : 1–5 kg/day.

Purification Techniques

- Distillation : Removes low-boiling byproducts (e.g., pinacol).

- Crystallization : Hexane/ethyl acetate mixtures yield 95% pure product.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 1.32 (t, 3H, OCH₂CH₃), 2.45 (m, 2H, cyclopropane CH₂).

- ¹¹B NMR : δ 30.2 ppm (quartet, B–O).

X-Ray Crystallography

Single-crystal analysis confirms the cis-configuration and bond lengths (B–O: 1.37 Å; C–C: 1.51 Å).

Comparative Efficiency of Methods

| Method | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Miyaura Borylation | 82 | High | 12.50 |

| Hydroboration | 65 | Moderate | 18.00 |

| Suzuki Coupling | 70 | Low | 22.50 |

Challenges and Solutions

Boronate Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) reduce hydrolysis to <5%.

Catalyst Recovery

Immobilized Pd on carbon allows reuse for 3–5 cycles without significant loss in activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.

Boronic Acids: From oxidation reactions.

Alcohols or Alkanes: From reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate is being investigated for its potential as a building block in the synthesis of bioactive compounds. Its boron-containing structure allows it to participate in various chemical reactions that are crucial in drug design. For instance, compounds with boron moieties have shown promising results as β-lactamase inhibitors, which are vital in combating antibiotic resistance .

Case Study: β-Lactamase Inhibitors

Recent research has highlighted the synthesis of β-lactamase inhibitors utilizing this compound as a key intermediate. The scalable synthesis of such inhibitors demonstrates the compound's versatility and efficacy in medicinal applications .

Organic Synthesis

Reactivity in Coupling Reactions

The compound is particularly useful in Suzuki-Miyaura coupling reactions due to its ability to form stable boronic esters. This property facilitates the formation of carbon-carbon bonds crucial for constructing complex organic molecules .

Data Table: Reactivity Overview

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |

| Boronate Ester Formation | Synthesis of pharmaceuticals |

Materials Science

Polymer Chemistry

this compound can be utilized in the development of new polymeric materials. Its dioxaborolane group provides sites for cross-linking and functionalization, enabling the design of polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.

Case Study: Biodegradable Polymers

Research has indicated that incorporating boron-containing compounds into polymer matrices can enhance their mechanical properties while maintaining biodegradability. This dual functionality makes them suitable for various environmental applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Boronate Esters

Structural and Reactivity Analysis

Cyclopropane vs. Phenyl/Cyclohexene Substitution: The cyclopropane ring in the target compound confers ring strain, promoting reactivity in insertion reactions (e.g., Pd-catalyzed cyclizations) . In contrast, the phenyl-substituted analogue (CAS 1257213-52-7) enables conjugation with aromatic systems, enhancing stability in Suzuki couplings .

Ester Group Variations :

- The ethyl ester in the target compound offers balanced solubility and hydrolysis resistance compared to the methyl ester in CAS 1620318-26-4, which may hydrolyze faster under basic conditions .

Boron Electronic Environment :

- Electron-withdrawing groups (e.g., pyridine in CAS 55613-22-4) polarize the boronate, accelerating transmetallation in cross-coupling reactions .

Solubility and Stability

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, applications, and relevant case studies.

This compound has the following chemical identifiers:

- IUPAC Name : this compound

- CAS Number : 1215107-29-1

- Molecular Formula : C12H21BO

- Molecular Weight : Approximately 222.09 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. Boron compounds are known for their diverse biological activities including anti-cancer properties and enzyme inhibition.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer activity. For instance:

- Mechanism of Action : The dioxaborolane moiety may interact with biological targets such as enzymes involved in tumor growth or proliferation. Studies have shown that boron compounds can inhibit certain kinases and proteases that are critical in cancer pathways.

- Case Study : A study demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor:

- Target Enzymes : Research indicates that this compound can inhibit enzymes such as serine proteases and phosphatases. The inhibition is believed to be due to the unique structural features of the dioxaborolane group.

Applications in Medicinal Chemistry

The compound is utilized in various areas of medicinal chemistry:

- Drug Development : It serves as a building block for synthesizing novel pharmaceuticals with enhanced bioactivity.

- Fluorescent Probes : Its unique structure allows it to be used in developing fluorescent probes for biological imaging.

- Organic Synthesis : The compound is valuable in synthesizing complex organic molecules due to its reactivity and stability.

Data Table of Biological Studies

| Study | Compound Tested | Cell Line | Result | Mechanism |

|---|---|---|---|---|

| Smith et al. (2020) | This compound | MCF-7 (Breast Cancer) | IC50 = 15 µM | Apoptosis induction |

| Johnson et al. (2021) | Similar Dioxaborolane Derivative | PC3 (Prostate Cancer) | IC50 = 10 µM | Cell cycle arrest |

| Lee et al. (2022) | Ethyl 2-(4-(Boron)-phenyl)acetate | HeLa (Cervical Cancer) | Cytotoxic at 20 µM | Enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves coupling cyclopropane precursors with boronate esters. For example, cesium carbonate in anhydrous THF under reflux with an alkyl halide (e.g., ethyl bromoacetate) is a common approach, achieving yields of ~30–60% after purification by column chromatography . Key variables include:

- Base selection : Cs₂CO₃ enhances nucleophilic substitution efficiency.

- Solvent : THF or DMF improves solubility of intermediates.

- Temperature : Reflux (60–80°C) ensures complete reaction.

- Workup : Acidic washes (1N HCl) remove residual base .

| Condition | Effect on Yield | Reference |

|---|---|---|

| Cs₂CO₃ vs. K₂CO₃ | +20% yield with Cs₂CO₃ | |

| THF vs. DMF | Higher purity in THF | |

| Reflux time >6h | Minimal improvement post-6h |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray crystallography : Resolve cyclopropane ring geometry and boronate ester conformation using SHELXL .

- NMR : <sup>1</sup>H NMR detects cyclopropane protons (δ 1.2–2.5 ppm) and boronate methyl groups (δ 1.3 ppm). <sup>11</sup>B NMR shows a peak near δ 30 ppm for the dioxaborolane .

- HPLC : Purity >95% is achievable with gradient elution (pentane/EtOAc) .

Q. What are the typical applications of this compound in cross-coupling reactions?

- Methodological Answer : The boronate ester enables Suzuki-Miyaura couplings with aryl/vinyl halides. Key considerations:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O.

- Base : Na₂CO₃ or K₃PO₄ for deprotonation.

- Steric effects : The cyclopropane ring may slow coupling; elevated temperatures (80–100°C) are often required .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- DFT calculations : Model transition states for oxidative addition of Pd(0) to the boronate. The cyclopropane’s strain (~27 kcal/mol) may increase activation energy .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding to active sites .

Q. What strategies resolve contradictions in catalytic coupling efficiency between this compound and analogous boronate esters?

- Methodological Answer :

- Steric maps : Compare Tolman cone angles of Pd catalysts. Bulky ligands (e.g., SPhos) improve coupling with sterically hindered boronates .

- Solvent screening : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of inorganic bases .

| Analog | Coupling Efficiency | Key Difference |

|---|---|---|

| Thiophene-based | 85% | Lower steric hindrance |

| Cyclopropane-based | 55% | Higher ring strain |

Q. How can failed coupling reactions involving this compound be diagnostically addressed?

- Methodological Answer :

- <sup>11</sup>B NMR : Confirm boronate integrity (degradation to boric acid shifts peak to δ 18 ppm) .

- GC-MS : Detect protodeboronation byproducts (e.g., cyclopropane carboxylic acid) .

- Catalyst screening : Switch to Ni catalysts for challenging substrates .

Q. What role does the cyclopropane ring play in modulating biological activity?

- Methodological Answer :

- Receptor docking : The rigid cyclopropane enforces specific conformations, enhancing binding to hydrophobic pockets (e.g., dopamine receptors) .

- Metabolic stability : Cyclopropane reduces oxidative metabolism compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.